6-FLUORO-4-(3-FLUORO-4-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE
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Overview
Description
6-FLUORO-4-(3-FLUORO-4-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-4-(3-FLUORO-4-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds, sulfonyl chlorides, and piperidine derivatives. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of fluorine atoms through nucleophilic substitution reactions.
Sulfonylation: Reaction of aromatic compounds with sulfonyl chlorides to introduce the sulfonyl group.
Amidation: Formation of the piperidine-1-carbonyl group through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-FLUORO-4-(3-FLUORO-4-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-FLUORO-4-(3-FLUORO-4-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
DNA Intercalation: Intercalation into DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: An antimalarial drug.
Quinoline N-oxides: Known for their antimicrobial properties.
Fluoroquinolones: A class of antibiotics.
Uniqueness
6-FLUORO-4-(3-FLUORO-4-METHYLBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
[6-fluoro-4-(3-fluoro-4-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O3S/c1-14-5-7-16(12-19(14)24)30(28,29)21-17-11-15(23)6-8-20(17)25-13-18(21)22(27)26-9-3-2-4-10-26/h5-8,11-13H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYRJGYTTDFRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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